![molecular formula C14H12ClNO2 B3032943 4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 63594-80-9](/img/structure/B3032943.png)

4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

描述

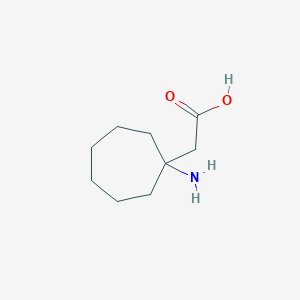

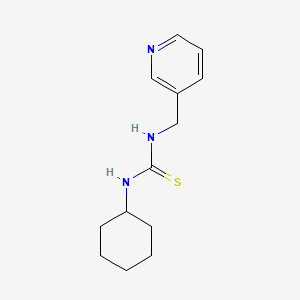

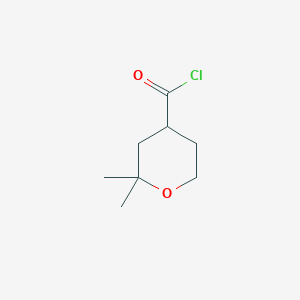

“4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.7 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been reported in the literature . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, and the product was brown in color .Molecular Structure Analysis

The molecular structure of “4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol” involves “O” and “N” donor atoms of the Schiff base ligand participating in coordination with metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol” include a molecular weight of 261.7 and a molecular formula of C14H12ClNO2 . More specific properties such as melting point and molar conductance would require further experimental data.科学研究应用

Crystallography and Structural Studies

The crystal structure of (E)-4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol has been investigated using X-ray diffraction techniques . The compound crystallizes in a monoclinic space group (P2~1~/n) and exhibits specific unit cell parameters. Researchers have characterized the arrangement of atoms, bond lengths, and angles, providing valuable insights into its molecular geometry.

Optoelectronic Properties

The optical and electrochemical behavior of this compound is of interest for potential applications in optoelectronic devices. Researchers have explored its absorption spectra, bandgap energy, and redox properties. Understanding these features can guide the design of novel materials for sensors, solar cells, and light-emitting devices .

Catalysis and Coordination Chemistry

The ligand properties of (E)-4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol make it suitable for coordination with metal ions. Complexes derived from this ligand may exhibit catalytic activity in various reactions. Researchers have explored its potential as a catalyst for ring-opening polymerization or other transformations .

作用机制

Target of Action

It’s known that similar compounds, such as schiff bases and their metal complexes, have been demonstrated to play an important role as antimicrobial , antioxidative , antibiotic , and anticancer reagents.

Mode of Action

The compound’s structure, particularly the presence of a schiff base (a functional group with a carbon-nitrogen double bond), is likely to play a crucial role in its interactions with its targets . The compound’s crystal structure reveals a configuration at the C=N bond, which may be significant in its interactions .

Biochemical Pathways

Given the compound’s reported antimicrobial, antioxidative, antibiotic, and anticancer properties , it can be inferred that it likely interacts with multiple biochemical pathways related to these processes.

Result of Action

Given its reported antimicrobial, antioxidative, antibiotic, and anticancer properties , it can be inferred that the compound likely has significant effects at both the molecular and cellular levels.

Action Environment

It’s worth noting that the compound was synthesized in an ethanol solution and allowed to evaporate slowly in air at room temperature , suggesting that these conditions may be relevant to its stability.

属性

IUPAC Name |

4-chloro-2-[(2-methoxyphenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-12(14)16-9-10-8-11(15)6-7-13(10)17/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAOAKHDDQNBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=CC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425739 | |

| Record name | Phenol, 4-chloro-2-[[(2-methoxyphenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63594-80-9 | |

| Record name | Phenol, 4-chloro-2-[[(2-methoxyphenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2-Bromoethyl)sulfanyl]methyl}benzene](/img/structure/B3032877.png)

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)

![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)